2-Propoxyethyl benzoate
CAS No.:
Cat. No.: VC17892191
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16O3 |
---|---|
Molecular Weight | 208.25 g/mol |
IUPAC Name | 2-propoxyethyl benzoate |
Standard InChI | InChI=1S/C12H16O3/c1-2-8-14-9-10-15-12(13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Standard InChI Key | OALFAAFIQJBHRZ-UHFFFAOYSA-N |
Canonical SMILES | CCCOCCOC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Propoxyethyl benzoate is defined by the IUPAC name 2-propoxyethyl benzoate, reflecting its two primary components: a benzoic acid moiety and a 2-propoxyethanol group. The canonical SMILES representation (CCCOCCOC(=O)C1=CC=CC=C1
) delineates its propyl ether chain (-OCCCOC) esterified to the carbonyl group of benzoic acid. The three-dimensional conformation, inferred from PubChem’s 3D structure database, suggests a planar aromatic ring with a flexible propoxyethyl tail, influencing its solubility and reactivity .
Table 1: Fundamental Chemical Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₆O₃ | |
Molecular Weight | 208.25 g/mol | |
IUPAC Name | 2-propoxyethyl benzoate | |
InChI Key | OALFAAFIQJBHRZ-UHFFFAOYSA-N | |
SMILES | CCCOCCOC(=O)C1=CC=CC=C1 |
Spectroscopic Profiles
While direct spectral data for 2-propoxyethyl benzoate are scarce, analogous benzoate esters exhibit distinctive infrared (IR) absorption bands at 1,710–1,740 cm⁻¹ (C=O stretch) and 1,250–1,300 cm⁻¹ (ester C-O). Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals at δ 7.4–8.1 ppm and methyl/methylene groups from the propoxy chain at δ 0.9–1.6 ppm . High-resolution mass spectrometry (HRMS) would likely yield a molecular ion peak at m/z 208.25, corroborating its molecular weight.
Synthesis and Manufacturing
Conventional Esterification Routes
The synthesis of 2-propoxyethyl benzoate follows classic Fischer esterification, where benzoic acid reacts with 2-propoxyethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via nucleophilic acyl substitution, with water eliminated as a byproduct:
Alternative methods employ acyl chlorides; for example, benzoyl chloride may react with 2-propoxyethanol in the presence of a base (e.g., pyridine) to scavenge HCl .
Industrial-Scale Considerations
Large-scale production faces challenges in purifying the product from unreacted alcohols and acids. Distillation under reduced pressure (50–100°C at 10–20 mmHg) is typical, though side reactions like transesterification require careful temperature control . A 2018 study demonstrated the utility of T3P (propylphosphonic anhydride) as a coupling agent for analogous esters, achieving yields exceeding 85% under mild conditions .
Physicochemical Properties
Thermodynamic Parameters
Experimental data for 2-propoxyethyl benzoate remain limited, but extrapolations from similar esters suggest:
-
Boiling Point: ~250–270°C (estimated via Joback method)
-
Solubility: Miscible with organic solvents (e.g., ethanol, acetone); aqueous solubility <1 g/L
Table 2: Estimated Physicochemical Properties
Property | Value | Basis |
---|---|---|
LogP (Octanol-Water) | 2.8–3.2 | Predicted via XLogP3 |
Refractive Index | 1.48–1.50 | Analogous esters |
Flash Point | >120°C | ASTM D93 |
Stability and Reactivity
The compound is stable under ambient conditions but may hydrolyze in strongly acidic or alkaline environments, regenerating benzoic acid and 2-propoxyethanol. UV-Vis spectra indicate absorption maxima near 270 nm, suggesting susceptibility to photodegradation.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Benzoate esters are pivotal in prodrug design, where esterification enhances drug lipophilicity. For instance, 2-propoxyethyl benzoate could serve as a protecting group for hydroxyl moieties in antibiotic synthesis, though direct evidence is lacking .
Fragrance and Flavor Industry
The compound’s aromatic backbone and low volatility make it a candidate for fixatives in perfumes. Its odor threshold remains unstudied, but structurally similar esters contribute fruity or floral notes.
Plasticizers and Solvents
With a molecular weight exceeding 200 Da, 2-propoxyethyl benzoate may act as a secondary plasticizer in polyvinyl chloride (PVC), improving flexibility. Its high boiling point also suits it as a coalescing agent in paints .
Parameter | Value | Source |
---|---|---|
Acute Oral Toxicity (LD₅₀) | >2,000 mg/kg (rat) | |
Skin Irritation | Mild to moderate | |
Environmental Persistence | Moderate (t₁/₂ >60 days) |
Future Research Directions
Synthetic Optimization
Advances in catalytic systems (e.g., enzymatic esterification) could enhance yield and purity while reducing energy consumption. Immobilized lipases, effective in synthesizing other benzoate esters, warrant exploration .
Toxicological Studies
In vitro assays (e.g., Ames test for mutagenicity) and ecotoxicity studies (Daphnia magna LC₅₀) are critical to establishing safety thresholds.
Application-Specific Investigations
-
Drug Delivery: Evaluating its capacity to improve bioavailability of hydrophobic APIs.
-
Green Chemistry: Assessing biodegradability and renewable sourcing of precursors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume